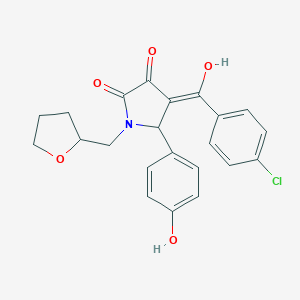![molecular formula C22H16O6 B282534 3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a member of the spirooxindole family of compounds and is known for its unique structure and biological activity.
作用機序
The mechanism of action of TTA is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer cell growth and proliferation. TTA has been shown to inhibit the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TTA has been shown to have a number of other biochemical and physiological effects. TTA has been shown to increase insulin sensitivity and improve glucose metabolism in animal models of diabetes. TTA has also been shown to have anti-inflammatory activity and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TTA is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, TTA is also known to have a number of limitations in lab experiments. For example, TTA is relatively unstable and can degrade rapidly under certain conditions. Additionally, TTA is known to have poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving TTA. One promising area of research is in the development of new cancer therapies based on TTA and other spirooxindole compounds. Additionally, TTA may have potential applications in the treatment of other diseases, such as diabetes and inflammatory disorders. Further research will be needed to fully understand the mechanisms of action of TTA and to explore its potential therapeutic applications.
合成法
The synthesis of TTA can be achieved through a variety of methods. One common method involves the reaction of 2,4,6-trimethylbenzoyl chloride with 3-hydroxyindole in the presence of triethylamine. The resulting product is then subjected to a spirocyclization reaction with furan-2-carboxylic acid to yield TTA.
科学的研究の応用
TTA has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. TTA has been shown to have potent anti-tumor activity in a number of different cancer cell lines, including breast, lung, and colon cancer.
特性
分子式 |
C22H16O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(4//'E)-4//'-[hydroxy-(2,4,6-trimethylphenyl)methylidene]spiro[indene-2,5//'-oxolane]-1,2//',3,3//'-tetrone |
InChI |
InChI=1S/C22H16O6/c1-10-8-11(2)15(12(3)9-10)17(23)16-18(24)21(27)28-22(16)19(25)13-6-4-5-7-14(13)20(22)26/h4-9,23H,1-3H3/b17-16- |
InChIキー |
ITTUBUSIRHEIBH-MSUUIHNZSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)/C(=C/2\C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)/O)C |
SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)


![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)